molecular formula C12H10F2N2O B2587206 4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile CAS No. 2320376-27-8

4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile

Cat. No.: B2587206
CAS No.: 2320376-27-8
M. Wt: 236.222
InChI Key: JRIAKJGGNRTVEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, which “4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile” is a part of, is an important yet undeveloped research area . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

Azetidines are fascinating four-membered nitrogen-containing heterocycles . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . At the same time, the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . With recent advances in the chemistry and reactivity of azetidines, there is potential for future research and development in this area .

Mechanism of Action

Target of Action

The primary target of the compound 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, the compound prevents the oxidation of succinate to fumarate, thereby disrupting the citric acid cycle.

Biochemical Pathways

The inhibition of succinate dehydrogenase by 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile affects the citric acid cycle . This cycle is a key metabolic pathway that provides high-energy molecules through the oxidation of acetyl-CoA. Disruption of this cycle can lead to a decrease in the production of these high-energy molecules, affecting various downstream processes that rely on them.

Result of Action

The molecular and cellular effects of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile’s action primarily involve the disruption of the citric acid cycle . This can lead to a decrease in the production of high-energy molecules, potentially affecting a wide range of cellular processes that rely on these molecules.

Properties

IUPAC Name

4-[3-(difluoromethyl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c13-11(14)10-6-16(7-10)12(17)9-3-1-8(5-15)2-4-9/h1-4,10-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIAKJGGNRTVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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